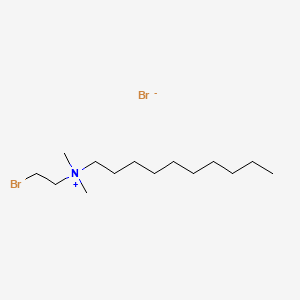
Ammonium, (2-bromoethyl)decyldimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a decyldimethylammonium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-bromoethyl)decyldimethyl-, bromide typically involves the reaction of decyldimethylamine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-bromoethyl)decyldimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted ammonium compounds.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
Ammonium, (2-bromoethyl)decyldimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The compound exerts its effects primarily through the disruption of lipid bilayers in cell membranes. The quaternary ammonium group interacts with the phospholipids, leading to the breakdown of the membrane structure. This results in the leakage of cellular contents and ultimately cell death. The molecular targets include the phospholipid bilayer and membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
- Didodecyldimethylammonium bromide
- Didecyldimethylammonium chloride
- (2-Bromoethyl)trimethylammonium bromide
Uniqueness
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to disrupt lipid bilayers makes it particularly effective as a disinfectant and antimicrobial agent. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
73680-77-0 |
|---|---|
Molecular Formula |
C14H31Br2N |
Molecular Weight |
373.21 g/mol |
IUPAC Name |
2-bromoethyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C14H31BrN.BrH/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZUEHKXIUVBJMKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















